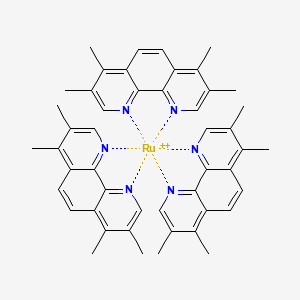

Ru(Tmp)3

Description

Historical Context and Evolution of Ruthenium Polypyridyl Complexes in Research

The history of ruthenium polypyridyl complexes in research dates back several decades. Early investigations into these compounds were driven by fundamental curiosity regarding their synthesis, structure, and basic physical properties. A significant turning point was the discovery of the intense luminescence and redox activity of complexes like [Ru(bpy)3]2+ (bpy = 2,2′-bipyridine) mdpi.com. This discovery paved the way for extensive research into their excited-state properties and electron transfer processes, highlighting their potential for applications in areas such as solar energy conversion and light-emitting devices.

The field has since evolved considerably, with researchers exploring a wide variety of polypyridyl ligands to tune the properties of the resulting ruthenium complexes. This structural diversity has led to the development of complexes with tailored absorption and emission spectra, redox potentials, and reactivities. The introduction of different substituents on the polypyridyl ligands, as seen in the Tmp ligand of Ru(Tmp)3, has been a key strategy in this evolutionary process, allowing for fine-tuning of the complex's characteristics for specific applications. Research has also expanded beyond fundamental photophysics and electrochemistry to explore the interactions of these complexes with biological systems, their catalytic activities, and their potential in areas like molecular sensing and data storage rsc.orgresearchgate.netresearchgate.netrsc.orgacs.org.

Rationale for Focusing on Tris(3,4,7,8-tetramethyl-1,10-phenanthroline)ruthenium(II)

Ru(Tmp)3 stands out among ruthenium polypyridyl complexes due to the specific nature of its ligand, 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280). The presence of four methyl groups on the phenanthroline core significantly impacts the steric and electronic environment around the ruthenium center. These methyl groups can influence the complex's solubility, lipophilicity, and its interactions with other molecules, including biomolecules like DNA acs.orgmdpi.com.

Specifically, the methyl substituents in Ru(Tmp)3 are known to hinder intercalation into DNA, a common binding mode for some other ruthenium phenanthroline complexes mdpi.com. Instead, Ru(Tmp)3 has been shown to interact with DNA through other modes, such as electrostatic and hydrophobic interactions, and exhibits selective binding to certain DNA conformations, like A-form helices mdpi.comnih.gov. This distinct binding behavior, compared to less substituted analogues like [Ru(phen)3]2+, makes Ru(Tmp)3 a valuable tool for studying specific biomolecular interactions and exploring applications that leverage these unique binding characteristics nih.gov. Furthermore, the electron-donating nature of the methyl groups can influence the photophysical and electrochemical properties of the complex, leading to potentially different excited-state lifetimes and redox potentials compared to parent or less substituted complexes researchgate.net.

Scope and Significance of Current Academic Research Trends

Current academic research involving Ru(Tmp)3 and related tetramethyl-substituted ruthenium polypyridyl complexes is diverse and spans several key areas. One significant trend is the investigation of their interactions with biological systems, particularly DNA and proteins acs.orgmdpi.comnih.gov. The selective binding of Ru(Tmp)3 to A-form DNA, for instance, highlights its potential as a probe for specific DNA structures, which are implicated in various biological processes and diseases nih.gov. Research in this area aims to understand the precise mechanisms of interaction and to develop Ru(Tmp)3-based probes and potential therapeutic agents rsc.orgresearchgate.netrsc.org.

Another active area of research is the exploration of Ru(Tmp)3's photophysical and electrochemical properties for applications in materials science and energy conversion. Its luminescence and electron transfer capabilities make it relevant for studies in photocatalysis, photovoltaics, and luminescent sensing ontosight.ai. Researchers are investigating its use as a photosensitizer in dye-sensitized solar cells or as a component in light-driven catalytic systems ontosight.ai.

Furthermore, the synthesis and characterization of new ruthenium complexes incorporating the Tmp ligand, often as part of more complex molecular architectures like dinuclear complexes, continue to be a focus rsc.org. These studies aim to create compounds with enhanced or tailored properties for specific research objectives, such as improved cellular uptake or targeted delivery rsc.org. The development of multifunctional materials incorporating Ru(Tmp)3 is also an emerging trend otago.ac.nz.

Structure

3D Structure of Parent

Properties

CAS No. |

64894-64-0 |

|---|---|

Molecular Formula |

C48H48N6Ru+2 |

Molecular Weight |

810.0 g/mol |

IUPAC Name |

ruthenium(2+);3,4,7,8-tetramethyl-1,10-phenanthroline |

InChI |

InChI=1S/3C16H16N2.Ru/c3*1-9-7-17-15-13(11(9)3)5-6-14-12(4)10(2)8-18-16(14)15;/h3*5-8H,1-4H3;/q;;;+2 |

InChI Key |

BCOPJUZEHIPSNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C.CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C.CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C.[Ru+2] |

Origin of Product |

United States |

Synthetic Methodologies and Enantioselective Preparation

Synthesis of the 3,4,7,8-Tetramethyl-1,10-phenanthroline (B155280) Ligand

The ligand 3,4,7,8-tetramethyl-1,10-phenanthroline (Tmp) can be synthesized through variations of the Skraup reaction or related methodologies. A common approach involves the reaction of an o-phenylenediamine (B120857) derivative with an α,β-unsaturated ketone in the presence of an acid catalyst and an oxidizing agent.

One reported method for the synthesis of 3,4,7,8-tetramethyl-1,10-phenanthroline involves the reaction of o-phenylenediamine with an α,β-unsaturated ketone in concentrated hydrochloric acid. This one-step synthesis can afford alkyl-substituted 1,10-phenanthrolines. The 3,4,7,8-tetramethyl derivative has been prepared by this method, yielding the product with a reported melting point of 270-274°C deepdyve.com. The traditional Skraup reaction often utilizes glycerol (B35011) and sulfuric acid with an oxidizing agent, but modifications employing α,β-unsaturated ketones are used to introduce substituents onto the heterocyclic rings google.com.

Another approach for synthesizing 1,10-phenanthrolines involves the Skraup reaction on 8-aminoquinolines, which are themselves prepared via a Skraup reaction on 2-nitroanilines followed by reduction deepdyve.com. While double Skraup reactions on o-phenylenediamines have been reported for substituted phenanthrolines, they sometimes yield lower and less reproducible results compared to the parent compound deepdyve.com. The use of Doebner-Miller reaction conditions, reacting o-phenylenediamine with an α,β-unsaturated ketone in concentrated hydrochloric acid, has been noted as a method for preparing 3,4,7,8-tetramethyl-1,10-phenanthroline deepdyve.com.

The purification of the synthesized ligand is typically necessary. After reaction, the mixture may be cooled, diluted, and extracted. Further purification can be achieved through techniques such as column chromatography tcichemicals.com.

Preparative Routes for Tris(3,4,7,8-tetramethyl-1,10-phenanthroline)ruthenium(II)

The synthesis of tris(phenanthroline)ruthenium(II) complexes, including Ru(Tmp)₃, generally involves the reaction of a ruthenium(II) precursor with the phenanthroline ligand.

Common ruthenium precursors for the synthesis of polypyridyl complexes include hydrated ruthenium(III) chloride (RuCl₃·nH₂O) or ruthenium(II) complexes such as cis-Ru(bpy)₂Cl₂ or RuCl₂(DMSO)₄ nih.govnih.govmdpi.commdpi.com. The reaction typically involves heating the ruthenium precursor and the Tmp ligand in a suitable solvent under inert atmosphere.

For the synthesis of related ruthenium(II) phenanthroline-based complexes, methods involve reacting a ruthenium source like RuCl₂(DMSO)₄ with the ligand in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures, often around 120-150 °C nih.govmdpi.com. Reaction times can vary, for instance, 5 to 8 hours have been reported nih.govmdpi.com. The molar ratio of the ligand to the ruthenium precursor is typically in excess of the stoichiometric requirement (3:1 ligand:metal for homoleptic tris complexes) to ensure full complexation.

Optimization of reaction conditions, including solvent, temperature, reaction time, and the ratio of reactants, is crucial for maximizing the yield and purity of the desired Ru(Tmp)₃ complex. The use of ammonium (B1175870) hexafluorophosphate (B91526) (NH₄PF₆) is common to precipitate the complex as the PF₆⁻ salt, which is often less soluble than chloride salts and facilitates isolation nih.govacs.org.

Following the complexation reaction, the crude product needs to be isolated and purified. Precipitation is a common initial step. The addition of a concentrated aqueous solution of ammonium hexafluorophosphate to the reaction mixture or filtrate can precipitate the ruthenium(II) complex as the hexafluorophosphate salt nih.govacs.org.

Purification of ruthenium polypyridyl complexes is frequently achieved through chromatographic methods. Column chromatography on stationary phases such as silica (B1680970) gel or alumina (B75360) is widely used, with eluents typically being mixtures of organic solvents like acetonitrile (B52724), dichloromethane, and methanol (B129727) uark.eduuark.eduacs.org. Size-exclusion chromatography on materials like Sephadex LH-20 can also be employed for further purification acs.org.

For example, in the synthesis of related Ru(II) phenanthroline complexes, purification steps have included extraction with dichloromethane, followed by chromatography on alumina or silica gel using dichloromethane-methanol mixtures as eluent acs.org. Another method involves isolating the complex as the PF₆⁻ salt and purifying it by flash chromatography on silica, followed by conversion to the chloride salt using anion metathesis with Amberlite IRA-410, and further purification via size-exclusion chromatography on Sephadex LH-20 acs.org. The purity of the final product is often assessed using techniques such as ¹H NMR spectroscopy, HRMS, and HPLC acs.org.

Data on purification yields can vary depending on the specific complex and method. For related Ru(II) phenanthroline complexes, yields after purification by chromatography have been reported in ranges such as ~60% acs.org.

Precursor Selection and Optimization of Reaction Conditions

Control of Stereochemistry and Chiral Resolution for Enantiomers

Tris(bidentate)ruthenium(II) complexes like Ru(Tmp)₃ are chiral and exist as Λ and Δ enantiomers due to their non-planar structure. Controlling the stereochemistry during synthesis or separating the resulting racemic mixture is essential for applications requiring enantiopure compounds.

Enantioselective synthesis of ruthenium polypyridyl complexes aims to favor the formation of one enantiomer over the other directly in the synthesis step, thus avoiding the need for resolution of a racemic mixture. One strategy involves the use of chiral auxiliaries. These are chiral ligands that coordinate to the ruthenium center during the synthesis, influencing the stereochemical outcome of subsequent ligand exchange reactions nih.govacs.org. After the desired complex is formed, the chiral auxiliary is removed.

Research has explored various chiral bidentate ligands, including salicyloxazolines, (mercaptophenyl)oxazolines, sulfinylphenols, N-acetylsulfinamides, a phosphinohydroxybinaphthyl, and even the amino acid L-proline, as chiral auxiliaries for asymmetric coordination chemistry with ruthenium(II) polypyridyl complexes nih.govacs.orguni-marburg.de. These auxiliaries are designed to coordinate strongly to ruthenium(II) in a deprotonated form, controlling the metal-centered configuration nih.gov. After the reaction sequence, they can be removed nih.gov. This approach has been successful in synthesizing various ruthenium polypyridyl complexes with high enantiomeric ratios, often exceeding 96:4 nih.govacs.org. While these studies focus on ruthenium polypyridyl complexes in general, the principles can be applied to the enantioselective synthesis of Ru(Tmp)₃ by employing a suitable chiral auxiliary during its formation.

Another method for achieving stereoretentive synthesis involves using chiral precursor complexes. For example, chiral building blocks like Δ- or Λ-[Ru(pp)₂(CO)₂]²⁺ (where pp is a bidentate ligand) can be decarbonylated in the presence of the desired ligand to produce the corresponding tris(bidentate) species with retention of configuration at the ruthenium center jcu.edu.au.

When enantioselective synthesis is not employed or does not yield sufficient enantiomeric purity, the racemic mixture of Ru(Tmp)₃ enantiomers must be separated. Chiral resolution techniques are used for this purpose.

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), are effective for separating enantiomers of ruthenium polypyridyl complexes nih.govresearchgate.netresearchgate.net. Various types of CSPs have been utilized, including those based on macrocyclic glycopeptides, cellulose, amylose, and cyclodextrins nih.gov. For ruthenium(II) polypyridyl complexes, macrocyclic glycopeptide CSPs, such as Chirobiotic T2, have shown effectiveness in achieving baseline separation of enantiomers nih.gov.

The mobile phase composition, including the type and percentage of organic modifier, salt type, and salt concentration, significantly influences the enantioresolution in chiral HPLC nih.gov. Studies on related ruthenium tris(bipyridine) or tris(phenanthroline) complexes have demonstrated successful separation using reversed-phase chiral columns researchgate.net. The elution order of enantiomers can depend on the specific complex and stationary phase, although for many methyl-substituted phenanthroline ligands, the Λ-isomer has been observed to elute before the Δ-isomer on certain reversed-phase chiral columns researchgate.net.

Fractional crystallization with chiral counterions is another method for separating enantiomers. This involves forming diastereomeric salts by reacting the racemic complex cation with a chiral anion. The diastereomers have different solubilities and can be separated by crystallization. Examples of chiral anions used for resolving ruthenium complexes include (-)-O,O'-dibenzoyl-L-tartrate and (+)-O,O'-di-4-toluoyl-D-tartrate jcu.edu.au.

Capillary electrophoresis (CE), including capillary zone electrophoresis (CZE), has also been successfully applied to separate enantiomers of ruthenium complexes, sometimes using chiral selectors like tartrate salts or double-stranded DNA in the running buffer nih.gov.

Assessing the enantiomeric purity of the separated fractions is critical. Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration and enantiomeric excess of chiral metal complexes jcu.edu.auresearchgate.net. NMR spectroscopy and HPLC with chiral columns are also used for purity assessment acs.orgjcu.edu.au.

Advanced Spectroscopic Characterization and Photophysical Properties

Electronic Absorption Spectroscopy for Characterization

Electronic absorption spectroscopy is a fundamental tool for characterizing Ru(Tmp)₃, providing insights into its electronic transitions in the ground state. In solution, Ru(tmp)₃ exhibits characteristic absorption bands. For instance, in acetonitrile (B52724), a prominent absorption band is observed at 439 nm fishersci.be. This band is typically attributed to spin-allowed Metal-to-Ligand Charge Transfer (¹MLCT) transitions, where an electron is excited from a metal d-orbital to a ligand π* orbital. Studies on microcrystalline deposits of Ru(tmp)₃₂ have also shown a MLCT band at 439 nm in solid-state UV/VIS spectroelectrochemistry, which decreases in absorbance upon oxidation epa.gov. Higher-energy absorptions, typically in the ultraviolet region (270–295 nm), are associated with spin-allowed intra-ligand (π-π*) transitions within the tetramethylphenanthroline (Tmp) ligands nih.gov.

Luminescence and Emission Spectroscopy

Luminescence and emission spectroscopy probe the radiative decay pathways from the excited states of Ru(Tmp)₃. The emission properties are highly sensitive to the environment and the nature of the excited states populated after photoexcitation.

Ru(tmp)₃ has been reported to be weakly luminescent. In aerated acetonitrile solution, it exhibits a luminescence emission band centered at 595 nm fishersci.bethermofisher.com. The emission quantum yield (Φem) in aerated acetonitrile has been measured as 0.026 fishersci.be. This relatively low quantum yield suggests that non-radiative decay pathways compete effectively with luminescence in this solvent.

In contrast to its behavior in acetonitrile, Ru(tmp)₃ is described as nonemissive in aqueous solution thermofisher.com. This significant difference in luminescence yield highlights the strong influence of the solvent environment on the excited-state deactivation processes of Ru(Tmp)₃.

The excited state dynamics of Ru(Tmp)₃ involve the processes by which the molecule relaxes from initially populated excited states. These dynamics are often characterized by measuring the excited state lifetimes. The emission lifetime (τ) of Ru(tmp)₃ in aerated acetonitrile has been reported to be 30 ns thermofisher.com. This lifetime is considerably shorter than the microsecond lifetimes typically observed for the emissive ³MLCT state of the well-studied complex [Ru(bpy)₃]²⁺ nih.gov. The short excited-state lifetime of Ru(Tmp)₃ in solution is consistent with the observation of weak or undetectable photoluminescence at room temperature. The decay of the excited state can occur through various pathways, including radiative emission (luminescence), non-radiative internal conversion, and intersystem crossing, as well as potential quenching processes.

The photophysical properties of Ru(Tmp)₃ are markedly influenced by its environment, particularly the solvent. The stark difference in luminescence between acetonitrile (weakly emissive) and water (nonemissive) is a prime example of this environmental sensitivity thermofisher.com. For related ruthenium complexes, solvent polarity and the ability to form hydrogen bonds have been shown to affect the population of different excited states, including non-emissive "dark" states. While specific details on how different solvents influence the excited state dynamics and lifetimes of Ru(Tmp)₃ beyond the acetonitrile/water comparison are limited in the provided sources, the general principle of solvent-dependent photophysical behavior observed in related Ru(II) polypyridyl complexes is applicable.

Here is a summary of key spectroscopic and photophysical data for Ru(Tmp)₃ in acetonitrile:

| Property | Value | Solvent | Conditions | Citation |

| Absorption Maximum (λabs) | 439 nm | Acetonitrile | Solution | fishersci.be |

| Emission Maximum (λem) | 595 nm | Acetonitrile | Aerated Solution | fishersci.bethermofisher.com |

| Emission Quantum Yield (Φem) | 0.026 | Acetonitrile | Aerated Solution | fishersci.be |

| Emission Lifetime (τ) | 30 ns | Acetonitrile | Aerated Solution | thermofisher.com |

Excited State Dynamics and Lifetimes

Transient Absorption Spectroscopy for Excited State Elucidation

Transient absorption (TA) spectroscopy is a powerful technique used to study the short-lived excited states and their dynamics following photoexcitation. While direct transient absorption spectra specifically for Ru(Tmp)₃ are not extensively detailed in the provided snippets, the technique has been widely applied to investigate the excited state processes of related ruthenium polypyridyl complexes thermofisher.com.

Studies on analogous complexes, such as chromium(III) complexes containing TMP ligands alongside other ligands, have utilized picosecond and nanosecond transient absorption spectroscopy to track the evolution and decay of excited states, including ligand-centered (LC) and metal-to-ligand charge transfer (MLCT) states thermofisher.com. For example, transient absorption revealed the formation of a ligand-centered state with a lifetime longer than 7 ns in a Cr(III) complex with TMP and dppn ligands thermofisher.com. In Ru(II) complexes featuring the dppn ligand and a tmp unit (structurally related but distinct from Ru(Tmp)₃), nanosecond transient absorption studies have identified the lowest excited state and determined its lifetime in different solvents. These studies demonstrate the capability of transient absorption spectroscopy to provide detailed kinetic and spectral information about the excited states of this class of ruthenium complexes, including those with tetramethylphenanthroline ligands. The application of TA spectroscopy to Ru(Tmp)₃ would similarly allow for the direct observation and characterization of its excited states and their decay pathways on various timescales, complementing the information obtained from steady-state absorption and emission measurements.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Approaches for Electronic Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are widely employed to investigate the electronic properties and potential reactivity of ruthenium complexes, including those with phenanthroline-based ligands like Tmp.

Density Functional Theory (DFT) Applications

DFT is a powerful computational method used to calculate the electronic structure of molecules by approximating the electron density. For ruthenium complexes, DFT calculations can provide details about optimized geometries, bond lengths, bond angles, and the distribution of electron density mdpi.combiointerfaceresearch.comrsc.org. These parameters are crucial for understanding the complex's stability and how it might interact with other molecules.

Studies have utilized DFT to investigate the electronic structure of related ruthenium complexes, providing insights into metal-ligand bonding and orbital contributions acs.orgacs.org. DFT calculations can also be used to predict vibrational frequencies, aiding in the assignment of experimental IR and Raman spectra mdpi.com. Furthermore, DFT is applied to study reaction mechanisms and energetics, such as the epoxidation of olefins catalyzed by ruthenium porphyrin complexes, where related Tmp ligands are mentioned researchgate.net. The method helps in understanding transition states and energy profiles of reactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

TD-DFT is an extension of DFT used to study the excited states of molecules and predict their spectroscopic properties, particularly UV-Vis absorption and emission spectra acs.orgikifp.edu.pl. For Ru(Tmp)3 and similar ruthenium polypyridyl complexes, TD-DFT calculations are essential for understanding their photophysical behavior, such as metal-to-ligand charge transfer (MLCT) transitions ikifp.edu.plstfc.ac.uk. These transitions are often responsible for the luminescence and photochemical reactivity observed in these complexes.

TD-DFT studies can help assign experimental absorption bands to specific electronic transitions, providing a detailed picture of how the complex absorbs light and the nature of the excited states involved acs.orgikifp.edu.placs.org. This is particularly relevant for understanding potential applications in photocatalysis or as photodynamic agents.

Computational Modeling of Intermolecular Interactions

Computational modeling techniques are used to simulate how Ru(Tmp)3 interacts with other molecules, such as biological targets like DNA or proteins. These methods provide insights into binding modes, affinities, and the nature of the interactions.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation (binding pose) of a ligand (like Ru(Tmp)3) when it is bound to a receptor (like a protein or DNA) mdpi.com. This method explores various possible binding modes and scores them based on their predicted binding energy, allowing researchers to identify the most likely binding sites and orientations biointerfaceresearch.commdpi.com.

For ruthenium complexes, molecular docking has been used to study their interactions with DNA, revealing potential intercalation or groove binding modes rsc.orgmdpi.comrsc.org. Specifically, studies involving ruthenium complexes with Tmp ligands have utilized molecular docking to investigate their binding to DNA sequences, suggesting preferential binding to certain sequences and intercalation into the minor groove through the diamine ligand rsc.orgmdpi.com.

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods

QM/MM hybrid methods combine the accuracy of quantum mechanics for a specific region of interest (e.g., the ruthenium complex and its immediate surroundings) with the computational efficiency of molecular mechanics for the larger environment (e.g., the rest of a protein or solvent) mdpi.comresearchgate.netcecam.org. This approach allows for the study of complex systems that are too large to be treated solely by QM methods, while still providing a quantum mechanical description of the crucial interactions.

QM/MM calculations can provide more refined binding energies and a more accurate description of the electronic structure changes upon binding compared to purely classical docking methods rsc.orgmdpi.com. Studies on ruthenium complexes interacting with DNA have employed QM/MM methods to gain a deeper understanding of the stability of the complex-DNA adducts and the nature of the interactions at the electronic level rsc.orgmdpi.comresearchgate.net.

Prediction of Spectroscopic Parameters and Reaction Pathway Energetics

Computational methods are also used to predict various spectroscopic parameters and the energetics of reaction pathways. This allows for a direct comparison with experimental data and provides a theoretical basis for observed chemical behavior.

Beyond geometry and electronic structure, DFT can predict vibrational frequencies (for IR and Raman spectroscopy) and NMR chemical shifts, aiding in the assignment and interpretation of experimental spectra mdpi.comacs.org. TD-DFT, as mentioned earlier, is used to predict UV-Vis spectra acs.orgikifp.edu.placs.org.

Computational studies can map out entire reaction pathways, identifying intermediates and transition states and calculating the energy barriers between them acs.orgresearchgate.net. This provides crucial information about the feasibility and kinetics of a reaction. For instance, computational studies have investigated the energetics of reactions involving related ruthenium complexes, such as NO release or epoxidation reactions researchgate.netresearchgate.net. While direct studies on Ru(Tmp)3 reaction pathways were not extensively detailed in the search results, the application of these computational techniques to similar ruthenium complexes with related ligands highlights their relevance for understanding the reactivity of Ru(Tmp)3.

Biomolecular Interactions and Nucleic Acid Probing Applications

Conformation-Specific Binding to Deoxyribonucleic Acid (DNA)

The interaction of Ru(Tmp)3 with DNA is characterized by its conformation-specific binding, which is largely influenced by the steric bulk of the methyl groups on the TMP ligands. These methyl substituents play a crucial role in preventing intercalation and directing the complex's association with the DNA helix.

Selective Binding to A-Form DNA Helices

Research has demonstrated that [Ru(Tmp)3]²⁺ acts as a selective probe for A-form DNA. The complex binds avidly to A-form helices across various base sequences, showing little to no significant binding to analogous B-form or Z-form synthetic oligonucleotides under similar conditions. This preference is attributed to the shape of the complex being well-matched to the shallow minor groove surface characteristic of an A-form helix. Binding studies with synthetic polynucleotides of different conformations (A, B, and Z) have supported this selective association with A-form DNA.

Preferential Interaction with Distinct DNA Sites and Sequences

Beyond its general preference for A-form DNA, [Ru(Tmp)3]²⁺ also exhibits preferential binding to specific sites and sequences within DNA. Comparative mapping studies of cleavage sites on linear DNA fragments using [Ru(Tmp)3]²⁺ and tris(phenanthroline)ruthenium(II) ([Ru(phen)3]²⁺), a complex that binds non-specifically to B-DNA, have revealed the selective binding of [Ru(Tmp)3]²⁺ to conformationally distinct sites. These sites have been shown to correspond to 5- to 13-base-pair homopyrimidine stretches, suggesting that such regions may adopt more A-like conformations with shallower minor grooves that are favorable for [Ru(Tmp)3]²⁺ binding. This indicates that the complex can delineate A-like regions along a helical polymer.

Mechanistic Insights into Non-Intercalative Binding Modes

The presence of the bulky methyl groups on the TMP ligands prevents [Ru(Tmp)3]²⁺ from intercalating between DNA base pairs, a common binding mode for many planar aromatic molecules. Instead, the complex interacts with DNA primarily through non-intercalative modes, including electrostatic and hydrophobic interactions. The positively charged ruthenium complex interacts electrostatically with the negatively charged phosphate (B84403) backbone of DNA. The hydrophobic methyl groups on the TMP ligands contribute to groove binding. While the complex is too large to effectively insert into the minor groove of B-DNA, its shape is well-suited for the minor groove surface of A-form DNA. Some studies suggest it may insert into the major groove of A-DNA. The binding has also been described as surface binding to the minor groove of DNA, with a preference for A-form helices. There is also some level of chiral discrimination in binding, favoring the Λ-isomer of the complex in surface binding.

Photoactivated DNA Cleavage Mechanisms

Upon irradiation with visible light, [Ru(Tmp)3]²⁺ can induce DNA strand scission. This photoactivated cleavage is not a direct process involving the complex itself breaking the phosphodiester backbone, but rather is mediated through the sensitization of reactive oxygen species.

Sensitization of Reactive Oxygen Species (e.g., Singlet Oxygen)

A key mechanism by which photoactivated [Ru(Tmp)3]²⁺ cleaves DNA is through the sensitization of singlet oxygen (¹O₂). Upon irradiation, the ruthenium complex generates singlet oxygen, a diffusible and highly reactive species. This singlet oxygen can then react with nearby DNA components, leading to damage and subsequent strand breaks. The generation of singlet oxygen by [Ru(Tmp)3]²⁺ upon visible light irradiation has been experimentally demonstrated.

Selective Cleavage of Specific Nucleotide Residues (e.g., Guanine)

The singlet oxygen generated by photoactivated [Ru(Tmp)3]²⁺ shows a preference for reacting with certain nucleotide residues. Specifically, singlet oxygen is known to preferentially react with guanine (B1146940) residues. As a result, the photoactivated cleavage mediated by [Ru(Tmp)3]²⁺ leads to a preferential cleavage at guanine sites within the DNA sequence. This guanine selectivity, coupled with the conformation-specific binding of [Ru(Tmp)3]²⁺ to A-form DNA and specific sequences, allows the complex to be used as a tool to probe the local conformation and accessibility of guanine residues within distinct DNA structures. Cleavage by [Ru(Tmp)3]²⁺ is observed at guanine residues near its binding sites, and can also occur at non-guanine residues nearby due to the diffusible nature of singlet oxygen. Comparing the cleavage patterns of [Ru(Tmp)3]²⁺ with a non-specifically binding sensitizer (B1316253) like [Ru(phen)3]²⁺ helps to distinguish the sequence-specific recognition effect of [Ru(Tmp)3]²⁺.

Recognition of Non-Canonical DNA Structures

Non-canonical DNA structures, such as G-quadruplexes and i-motifs, deviate from the standard B-DNA double helix and are found in important genomic regions like telomeres and gene promoters. These structures are implicated in processes such as replication, transcription, and translation. Molecules that can selectively recognize and interact with these structures are valuable tools for studying their biological functions and as potential therapeutic agents.

Binding Affinity for G-Quadruplex Structures

Guanine-rich sequences can form G-quadruplex structures, which consist of stacked guanine tetrads stabilized by Hoogsteen hydrogen bonds and cations. reading.ac.uk These structures are found in telomeres and promoter regions of various genes, including oncogenes. reading.ac.uk The interaction of ruthenium complexes with G-quadruplexes has been explored. Some ruthenium complexes, such as [Ru(phen)2qdppz]2+, have shown high enantiospecific binding towards G4 DNA. reading.ac.ukacs.org While the provided information specifically mentions [Ru(TMP)3]2+ (Tris(3,4,7,8-tetramethyl-1,10-phenanthroline)ruthenium(II)) in the context of binding to A-form DNA and acting as a chiral probe nih.govosti.govcaltech.eduresearchgate.netmdpi.com, other ruthenium complexes with TMP ligands or related structures have been investigated for their G-quadruplex interactions. For instance, a novel Ruthenium complex, [Ru(TMP)2DPPZ-10-CN], was found to favor non-canonical structures, particularly the G-quadruplex structure, exhibiting a high binding affinity. smu.edu This suggests that while Ru(Tmp)3 (Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium(III)) itself might not be the primary focus for G-quadruplex binding in the provided search results, related ruthenium complexes with tetramethylphenanthroline ligands demonstrate this capability.

Interaction with i-Motif DNA Structures

Cytosine-rich sequences can form i-motif structures, which are four-stranded DNA structures stabilized by hemi-protonated cytosine:cytosine (C:C+) base pairs, typically forming at slightly acidic or even neutral pH. scielo.org.mxacademie-sciences.fr These structures are found in regulatory regions of genes and play a role in transcription initiation. smu.eduscielo.org.mx Similar to G-quadruplexes, the interaction of small molecules with i-motifs is an active area of research. While some ruthenium complexes like [Ru(phen)2(dppz)]2+ and [Ru(bpy)2(dppz)]2+ have been reported to bind i-motif, they often show a preference for G-quadruplex binding. mdpi.comacs.org Generally, Ru-dppz-type complexes interact only weakly with the i-motif. mdpi.com The provided information does not directly detail the interaction of Ru(Tmp)3 (Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium(III)) with i-motif structures. However, the broader context of ruthenium complexes interacting with i-motifs highlights the relevance of exploring such interactions for various ruthenium compounds.

Application as Chiral Molecular Probes for Nucleic Acid Conformations

Chiral metal complexes serve as valuable molecular probes for investigating DNA structure and conformation. researchgate.net The chirality of these complexes allows for selective interactions with the dissymmetric helical structure of DNA. researchgate.net Tris(3,4,7,8-tetramethyl-1,10-phenanthroline)ruthenium(II), [Ru(TMP)3]2+, has been identified as a distinctive chiral molecular tool for examining local variations in nucleic acid conformation. nih.govosti.govresearchgate.net This complex binds cooperatively to A-form helices of various base sequences under conditions where binding to analogous B-form DNAs is limited or absent. nih.govosti.govresearchgate.net The binding is accompanied by an enantiomeric selectivity, favoring the Λ-isomer in surface binding to right-handed helices. osti.govcaltech.edu Unlike complexes that intercalate, [Ru(TMP)3]2+ associates with the polymer in a surface or groove-bound mode, particularly in the major groove of A-DNA. caltech.edumdpi.comscielo.org.mx This conformation-specific binding can be coupled with photoactivated DNA cleavage, taking advantage of the photophysical properties of ruthenium(II) complexes. nih.govosti.gov Λ-[Ru(TMP)3]2+ preferentially cleaves A-form polynucleotides upon irradiation with visible light, likely mediated by singlet oxygen, leading to preferential cleavage of guanine residues. nih.govresearchgate.net Comparative mapping studies have shown the selective binding of Λ-[Ru(TMP)3]2+ to conformationally distinct sites along DNA fragments, corresponding to homopyrimidine stretches. nih.govresearchgate.net This selective binding and cleavage ability makes [Ru(TMP)3]2+ a useful probe for identifying and studying A-form conformations within more complex DNA structures, including in promoter regions of genes. osti.gov

Mechanistic Studies in Photoinduced Processes

Electron Transfer Pathways in Photoinduced Reactions

Photoinduced electron transfer (PET) is a key mechanism by which excited ruthenium complexes can interact with their environment. Upon absorption of light, a ruthenium complex is promoted to an excited state, often a Metal-to-Ligand Charge Transfer (MLCT) state. This excited state is both a stronger reductant and a stronger oxidant than the ground state, enabling it to engage in electron transfer reactions with suitable electron donors or acceptors in its vicinity.

For ruthenium complexes interacting with DNA, electron transfer can occur between the excited metal complex and the DNA bases. Guanine (B1146940) is often the most readily oxidized base in DNA due to its lower ionization potential. Studies on related ruthenium complexes have shown that photoinduced electron transfer can lead to the oxidation of guanine residues in DNA. mdpi.comnih.gov The efficiency and pathway of electron transfer can be influenced by the specific ligands attached to the ruthenium center, the binding mode of the complex to DNA (e.g., intercalation, groove binding), and the DNA sequence. mdpi.comacs.org

While specific detailed electron transfer pathways for [Ru(TMP)3]2+ interacting with DNA are not as extensively detailed in the immediate search results as for some other intercalating Ru complexes like Ru(bpy)2(dppz) mdpi.comresearchgate.net, the general principles of photoinduced electron transfer from the excited metal complex to DNA bases are applicable. The tetramethyl substituents on the phenanthroline ligands in [Ru(TMP)3]2+ are reported to prevent intercalation, leading to a surface or groove binding mode with DNA. mdpi.comcaltech.edu Despite this, photoactivated cleavage is observed, suggesting that electron transfer or other reactive species generated via the excited state are still involved. caltech.edu

In some cases, photoinduced electron transfer processes involving ruthenium complexes can be complex, involving multiple steps and intermediate radical ion pairs. d-nb.info The excited state can either directly oxidize a substrate (reductive quenching) or be reduced by a substrate (oxidative quenching). The resulting radical species can then undergo further reactions.

Role of Excited States in Biological Activity and DNA Damage

The excited states of ruthenium complexes play a crucial role in their biological activity, particularly in inducing DNA damage upon photoactivation. When photoexcited, ruthenium complexes can induce DNA damage through several mechanisms mediated by their excited states:

Singlet Oxygen Generation: One common pathway involves energy transfer from the excited ruthenium complex to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). researchgate.netcaltech.eduresearchgate.net Singlet oxygen is a potent oxidizing agent that can react with DNA bases, particularly guanine, leading to oxidative damage and strand breaks. caltech.edu Studies on Ru(TMP)2+ have suggested that photoinduced DNA strand scission is likely mediated by singlet oxygen, which preferentially cleaves guanine residues. caltech.edu

Direct Electron Transfer: As discussed in Section 6.1, the excited state can directly participate in electron transfer with DNA bases, leading to the formation of radical cations on the DNA. These radical species can then undergo reactions that result in DNA strand breaks or base modifications. mdpi.comnih.gov

Other Reactive Oxygen Species (ROS): Besides singlet oxygen, other reactive oxygen species like superoxide (B77818) radicals can also be generated through photoinduced electron transfer processes involving ruthenium complexes and oxygen. researchgate.netresearchgate.net These ROS can also contribute to DNA damage.

The specific excited state involved in DNA damage can vary depending on the complex and the conditions. For many Ru(II) polypyridyl complexes, the Metal-to-Ligand Charge Transfer (MLCT) triplet state is the primary excited state involved in energy or electron transfer processes due to its relatively long lifetime. nih.govnih.gov However, ligand-centered (LC) excited states can also play a role, particularly in complexes designed to favor such states. nih.gov

Research findings indicate that the interaction mode with DNA influences the type and extent of photoinduced damage. Complexes that intercalate into the DNA helix can position the reactive excited state in close proximity to the DNA bases, facilitating electron or energy transfer. mdpi.com While [Ru(TMP)3]2+ does not intercalate, its groove binding allows for interactions that, upon photoactivation, lead to DNA cleavage, primarily at guanine sites, consistent with a singlet oxygen-mediated mechanism. caltech.edu

The efficiency of DNA photocleavage by ruthenium complexes is influenced by factors such as the complex concentration, light intensity and wavelength, irradiation time, and the presence of oxygen. Detailed research findings often involve studying DNA cleavage patterns using gel electrophoresis and investigating the involvement of ROS scavengers to identify the reactive species responsible for the damage. researchgate.netcaltech.edu

Data Table Placeholder:

While specific quantitative data tables for photoinduced electron transfer rates or DNA cleavage efficiencies directly pertaining to Ru(Tmp)3 (with the tetramethylphenanthroline ligand) across various studies were not consistently available in the provided snippets in a format suitable for generating a unified interactive table, research in this area often involves:

Quantum yields of singlet oxygen generation (ΦΔ): Comparing the efficiency of different complexes in producing singlet oxygen. researchgate.net

DNA binding constants (K_b): Quantifying the affinity of the complex for DNA. mdpi.comacs.org

Photocleavage efficiency: Measured by the extent of DNA strand breaks observed after irradiation under specific conditions. researchgate.netcaltech.edu

Excited state lifetimes: Indicating the duration for which the excited state is available to participate in photochemical reactions. researchgate.netnih.govnih.govpsu.edu

Redox potentials: Relevant for assessing the thermodynamic feasibility of electron transfer pathways. researchgate.net

An interactive data table in a full article would typically present comparative data for [Ru(TMP)3]2+ alongside other related ruthenium complexes to highlight the effect of the ligand structure on these parameters and their correlation with photoinduced biological activity.

Q & A

Q. What are the standard synthetic protocols for Ru(Tmp)₃, and how can reaction conditions be optimized for higher yield?

Methodological Answer: Begin by reviewing existing literature on Ru(III) complexes with analogous ligands (e.g., porphyrins or polypyridyls) to identify common solvents, temperatures, and stoichiometric ratios . For optimization, employ a Design of Experiments (DoE) approach, varying parameters like reaction time, ligand-to-metal ratio, and reducing agents. Characterize each batch using UV-Vis spectroscopy to monitor coordination completeness and elemental analysis to verify purity. Cross-reference with X-ray diffraction (XRD) data to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing Ru(Tmp)₃, and how should conflicting data be resolved?

Methodological Answer: Use a multi-technique approach:

- UV-Vis/NIR Spectroscopy : Identify ligand-to-metal charge transfer (LMCT) bands and compare with computational predictions (e.g., TD-DFT) .

- NMR/EPR : Resolve paramagnetic behavior (common in Ru(III)) using low-temperature EPR or hyperfine-substituted ligands for clearer NMR signals .

- XRD : Resolve structural ambiguities by comparing experimental and simulated XRD patterns. If discrepancies arise, re-examine synthetic conditions for potential byproducts or polymorphs .

Q. How can researchers determine the stability of Ru(Tmp)₃ under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies:

- pH Stability : Use potentiometric titrations to assess protonation/deprotonation of Tmp ligands. Monitor changes via UV-Vis and cyclic voltammetry (CV) to track redox shifts .

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Complement with in-situ IR spectroscopy to detect ligand dissociation .

Advanced Research Questions

Q. How do solvent effects and counterion selection influence the catalytic activity of Ru(Tmp)₃ in oxidation reactions?

Methodological Answer: Design a kinetic study comparing turnover frequencies (TOF) in polar aprotic (e.g., acetonitrile) vs. protic (e.g., methanol) solvents. Use CV to correlate solvent polarity with redox potentials. To assess counterion effects, synthesize Ru(Tmp)₃ with PF₆⁻ vs. ClO₄⁻ counterions and compare catalytic efficiency in model reactions (e.g., alkene epoxidation). Analyze data using multivariate regression to isolate solvent/counterion contributions .

Q. What strategies can resolve contradictions in reported luminescence quantum yields (Φ) for Ru(Tmp)₃?

Methodological Answer: Address variability through:

- Standardized Measurements : Calibrate equipment using reference complexes (e.g., [Ru(bpy)₃]²⁺) and ensure degassing to eliminate O₂ quenching .

- Comparative Analysis : Replicate studies under identical conditions (e.g., excitation wavelength, temperature). If Φ values still conflict, perform transient absorption spectroscopy to differentiate emissive vs. non-emissive decay pathways .

- Computational Modeling : Use DFT to calculate excited-state geometries and identify structural factors (e.g., ligand distortion) affecting Φ .

Q. How can researchers design experiments to probe the mechanistic role of Ru(Tmp)₃ in photocatalysis?

Methodological Answer: Combine experimental and computational approaches:

- Quenching Studies : Introduce scavengers (e.g., TEMPO for radicals) during photocatalysis and monitor reaction rates via GC-MS/HPLC .

- Transient Absorption Spectroscopy : Capture intermediate species (e.g., Ru(II)* or ligand-centered excited states) on nanosecond timescales .

- DFT/MD Simulations : Model electron-transfer pathways and compare with experimental kinetics to validate proposed mechanisms .

Data Integrity and Reproducibility

Q. What steps ensure reproducibility in synthesizing and testing Ru(Tmp)₃ across different labs?

Methodological Answer:

- Protocol Standardization : Publish detailed synthetic procedures, including exact grades of reagents, stirring rates, and purification methods (e.g., column chromatography vs. recrystallization) .

- Inter-Lab Validation : Share samples with collaborating labs for independent characterization (e.g., XRD, NMR) and cross-validate catalytic data using shared reaction setups .

- Data Transparency : Archive raw spectral data and computational input files in repositories like Zenodo for peer review .

Q. How should researchers address gaps in the literature regarding Ru(Tmp)₃’s biological activity?

Methodological Answer:

- Hypothesis-Driven Screening : Prioritize assays based on structural analogs (e.g., Ru-polypyridyl cytotoxicity studies). Test Ru(Tmp)₃ against cancer cell lines with controls for dark toxicity vs. photoactivated effects .

- Mechanistic Probes : Use fluorescence microscopy to track cellular uptake and ICP-MS to quantify Ru accumulation. Pair with ROS detection kits to link activity to oxidative stress .

Methodological Pitfalls and Solutions

Q. Why might electrochemical data for Ru(Tmp)₃ vary between studies, and how can this be mitigated?

Methodological Answer: Variability often stems from:

- Reference Electrode Calibration : Use internal standards (e.g., ferrocene/ferrocenium) and report potentials vs. SHE .

- Solution Purity : Pre-purify solvents (e.g., CH₃CN over molecular sieves) and exclude trace water via Karl Fischer titration .

- IR Compensation : Apply positive feedback correction in CV to minimize solution resistance effects .

Q. What interdisciplinary approaches enhance the study of Ru(Tmp)₃’s photophysical properties?

Methodological Answer: Integrate:

- Theoretical Chemistry : Collaborate with computational chemists to model excited-state dynamics and predict absorption spectra .

- Materials Science : Use XAS (X-ray absorption spectroscopy) to probe local electronic structure changes under irradiation .

- Biophysics : Partner with biologists to develop in-situ imaging techniques for real-time tracking in cellular environments .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.